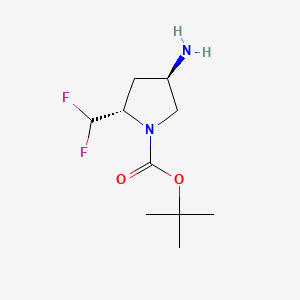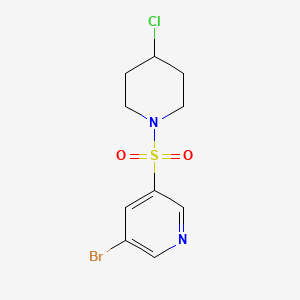
(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound that belongs to the class of fluorinated amino acids. This compound is characterized by the presence of a difluoromethyl group and a tert-butyl ester, which impart unique chemical properties. Fluorinated amino acids are of significant interest in medicinal chemistry and biochemistry due to their ability to enhance the stability and bioavailability of peptides and proteins.
Mechanism of Action
Mode of Action
It’s worth noting that the tert-butyl group in chemistry and biology has a unique reactivity pattern due to its crowded nature . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The tert-butyl group has been noted for its relevance in nature and its implication in biosynthetic and biodegradation pathways . This suggests that the compound could potentially influence these pathways.
Result of Action
The unique reactivity pattern of the tert-butyl group could potentially elicit characteristic applications, influencing the compound’s effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the use of a Mitsunobu reaction, where a difluoromethyl group is introduced using difluoromethyl phenyl sulfone as a reagent. The tert-butyl ester is then formed through esterification reactions involving tert-butyl alcohol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acidic or basic conditions for ester hydrolysis .
Major Products
The major products formed from these reactions include difluoromethyl ketones, secondary amines, and carboxylic acids, depending on the specific reaction conditions employed .
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the design of novel compounds with enhanced stability and bioavailability .
Biology
In biological research, this compound is used to study protein folding and stability. The incorporation of fluorinated amino acids into peptides and proteins can provide insights into their structural and functional properties .
Medicine
In medicinal chemistry, this compound is explored for its potential in drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for therapeutic applications .
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties enable the creation of materials with specific functionalities and improved performance .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
- (2S,4R)-Perfluoro-tert-butyl 4-hydroxyproline
Uniqueness
Compared to similar compounds, (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of a difluoromethyl group and a tert-butyl ester. This combination imparts distinct chemical properties, such as enhanced stability and bioavailability, making it particularly valuable in medicinal chemistry and biochemistry .
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-6(13)4-7(14)8(11)12/h6-8H,4-5,13H2,1-3H3/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKSKJDQWDXKGU-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567493.png)



![N-([4-(4-BROMOPHENYL)OXAN-4-YL]METHYL)CYCLOPROPANAMINE](/img/new.no-structure.jpg)


![N-[(3aR,4R,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B567506.png)





